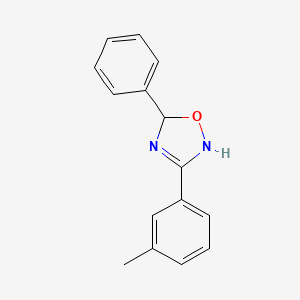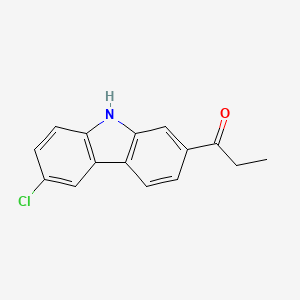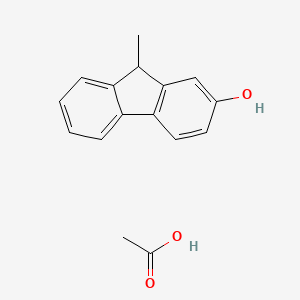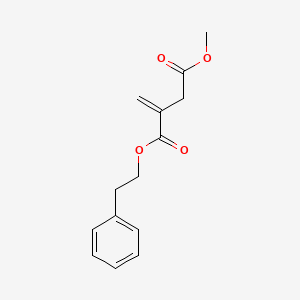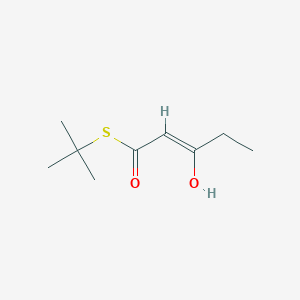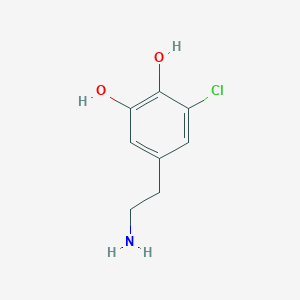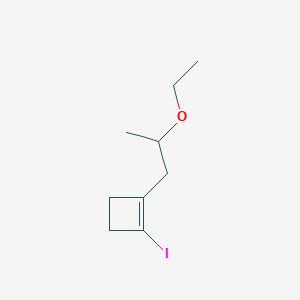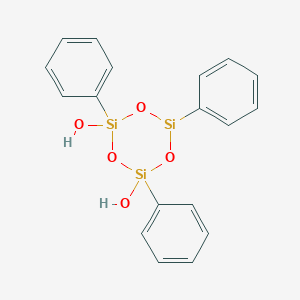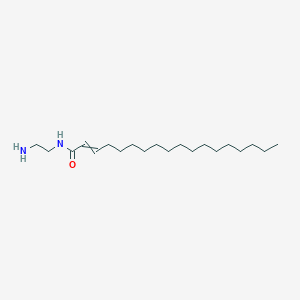-lambda~5~-phosphane CAS No. 113109-83-4](/img/structure/B14309753.png)
[(Diphenylphosphanyl)methylidene](trimethyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable methylidene precursor under controlled conditions. One common method involves the use of Grignard reagents, where the reaction of diphenylphosphine with a methylidene Grignard reagent yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Applications De Recherche Scientifique
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and the promotion of specific reactions .
Comparaison Avec Des Composés Similaires
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane can be compared with other similar compounds, such as triphenylphosphine and methylenetriphenylphosphorane. While all these compounds contain phosphorus atoms bonded to carbon atoms, (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is unique in its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in forming complexes with various metal ions .
List of Similar Compounds
- Triphenylphosphine
- Methylenetriphenylphosphorane
- Tris(diphenylphosphinomethyl)ethane
Propriétés
Numéro CAS |
113109-83-4 |
|---|---|
Formule moléculaire |
C16H20P2 |
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
diphenylphosphanylmethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C16H20P2/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
QKTSHFMVVGWNPB-UHFFFAOYSA-N |
SMILES canonique |
CP(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


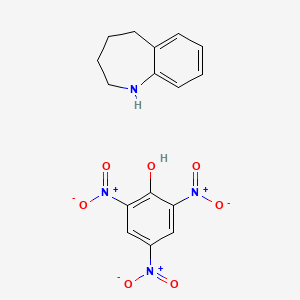
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
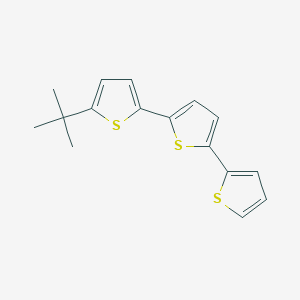

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
